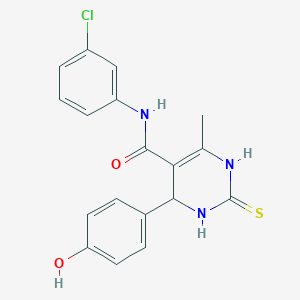
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves its ability to inhibit the activity of various kinases. It has been shown to inhibit the activity of several kinases involved in cancer development and progression, including EGFR, HER2, and VEGFR. This inhibition leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has also been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, with studies showing its ability to inhibit the production of inflammatory cytokines. In addition, it has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride in lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Orientations Futures
There are several future directions for research involving 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, further investigation into the anticancer properties of this compound is warranted, including studies investigating its potential as a treatment for specific types of cancer. Finally, the potential use of this compound as an antiviral agent should also be explored, given its demonstrated ability to inhibit the replication of several viruses.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 4-iodoaniline with 2-aminobenzophenone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of several kinases involved in cancer development and progression.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
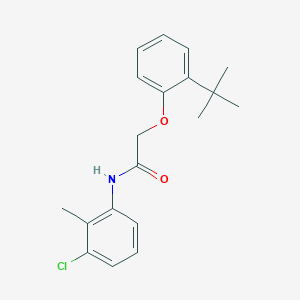
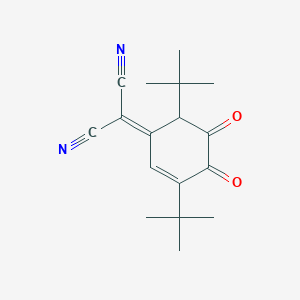
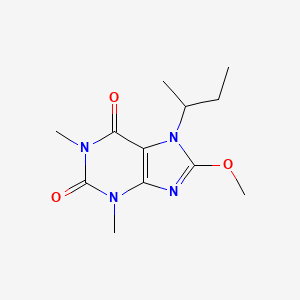


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

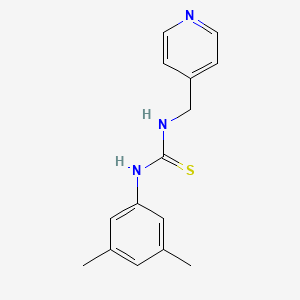
![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
